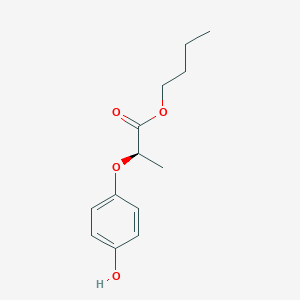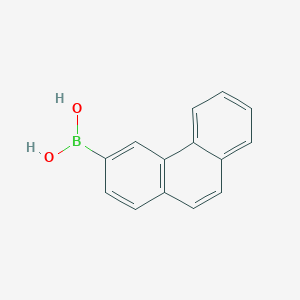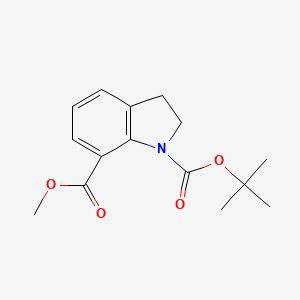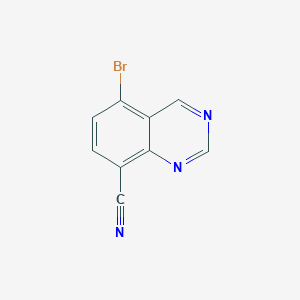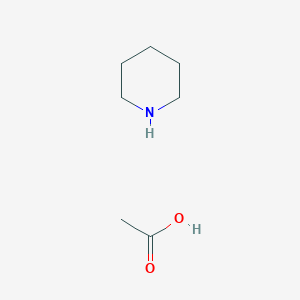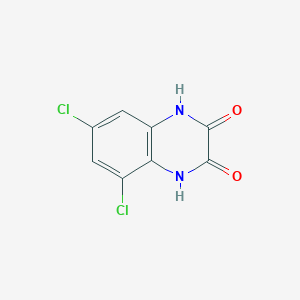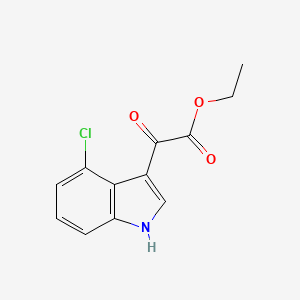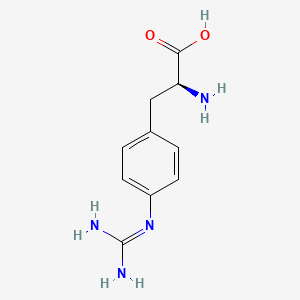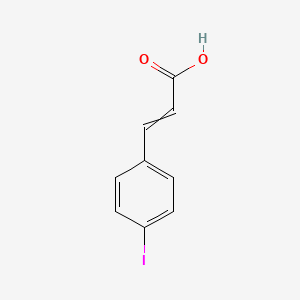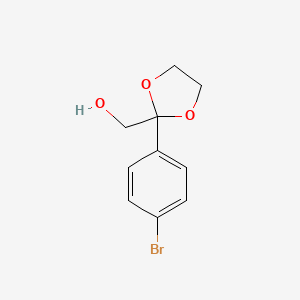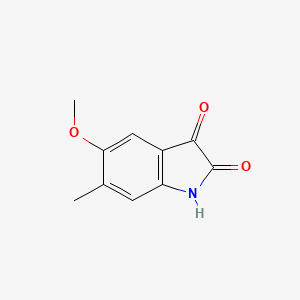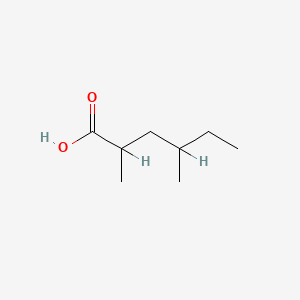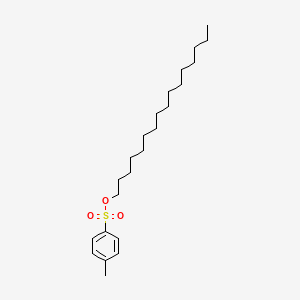
hexadecyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
. It is a derivative of 1-hexadecanol and p-toluenesulfonic acid. This compound is often used in organic synthesis and has various applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions
hexadecyl 4-methylbenzenesulfonate can be synthesized through the esterification of 1-hexadecanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically involves the following steps:
- Dissolve 1-hexadecanol in an appropriate solvent (e.g., dichloromethane).
- Add p-toluenesulfonyl chloride to the solution.
- Introduce pyridine to the mixture to act as a base.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of 1-hexadecanol, 4-methylbenzenesulfonate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
hexadecyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Reduction Reactions: The compound can be reduced to 1-hexadecanol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 1-hexadecanol and p-toluenesulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Hydrolysis: Water, acid or base catalysts (e.g., hydrochloric acid, sodium hydroxide).
Major Products Formed
Substitution: Various derivatives depending on the nucleophile used.
Reduction: 1-Hexadecanol.
Hydrolysis: 1-Hexadecanol and p-toluenesulfonic acid.
科学的研究の応用
hexadecyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other compounds.
Biology: Employed in the study of lipid metabolism and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
作用機序
The mechanism of action of 1-hexadecanol, 4-methylbenzenesulfonate involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering their properties and affecting membrane-associated processes . Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of the membrane, influencing membrane fluidity and permeability.
類似化合物との比較
Similar Compounds
1-Hexadecanol: A fatty alcohol with similar hydrophobic properties but lacks the sulfonate group.
Octadecan-1-ol: Another long-chain fatty alcohol with a slightly longer carbon chain.
Cetyl alcohol: A common fatty alcohol used in cosmetics and personal care products.
Uniqueness
hexadecyl 4-methylbenzenesulfonate is unique due to its sulfonate group, which imparts distinct chemical reactivity and amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in surfactants and emulsifiers .
特性
CAS番号 |
6068-28-6 |
|---|---|
分子式 |
C23H40O3S |
分子量 |
396.6 g/mol |
IUPAC名 |
hexadecyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H40O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26-27(24,25)23-19-17-22(2)18-20-23/h17-20H,3-16,21H2,1-2H3 |
InChIキー |
RXHIZFMFPLHZDT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
